N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide is a complex organic compound that features both an indazole and a triazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indazole derivative with a triazole-containing intermediate under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can introduce new functional groups into the compound, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The indazole and triazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like indazole-3-carboxylic acid share the indazole core and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-carboxamide have similar structural features and biological properties
Uniqueness
N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide is unique due to its combined indazole and triazole rings, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-11(8-23-10-17-9-19-23)20-14(24)6-7-18-16(25)15-12-4-2-3-5-13(12)21-22-15/h2-5,9-11H,6-8H2,1H3,(H,18,25)(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYQISIZOZIMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)CCNC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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